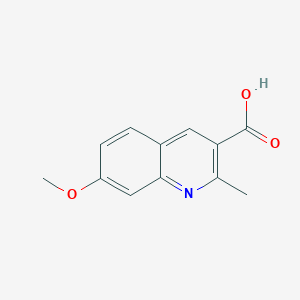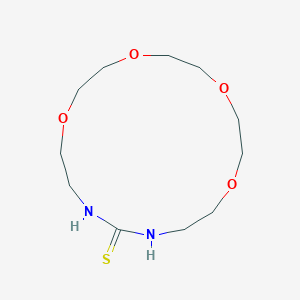
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione, also known as TADDOL, is a chiral ligand that has gained significant attention in the field of asymmetric synthesis due to its ability to catalyze enantioselective reactions. TADDOL has a unique structure that allows it to form stable complexes with transition metal ions, which can then be used in various chemical reactions.
Mecanismo De Acción
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione acts as a chiral ligand by forming stable complexes with transition metal ions such as titanium, zinc, and palladium. The resulting complexes can then be used in various chemical reactions, and the chiral nature of 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione imparts enantioselectivity to the reaction. The exact mechanism of action of 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione is still not fully understood, but it is believed that the chiral environment created by 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione around the metal ion is responsible for the enantioselectivity.
Efectos Bioquímicos Y Fisiológicos
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic in animal studies. However, further studies are needed to determine its potential toxicity and long-term effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione as a chiral ligand include its ability to catalyze enantioselective reactions, its stability, and its wide applicability in various chemical reactions. The limitations of using 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione include its high cost, the need for specialized equipment to handle air-sensitive compounds, and the potential toxicity of its metal complexes.
Direcciones Futuras
Future research on 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione could focus on developing more efficient and cost-effective synthesis methods, exploring its potential in new chemical reactions, and studying its potential toxicity and long-term effects. Additionally, 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione could be used in the development of new pharmaceuticals and agrochemicals, which could have significant economic and societal impacts.
Conclusion
In conclusion, 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione is a chiral ligand that has played a significant role in the field of asymmetric synthesis. Its unique structure allows it to form stable complexes with transition metal ions, which can then be used in various chemical reactions. 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has several advantages, including its ability to catalyze enantioselective reactions and its stability, but it also has limitations such as its high cost and potential toxicity. Future research on 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione could lead to the development of new chemical reactions, pharmaceuticals, and agrochemicals, which could have significant economic and societal impacts.
Métodos De Síntesis
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione can be synthesized in several ways, but the most commonly used method is the reaction between diethyl tartrate and thiourea. The reaction takes place in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The product is then purified by recrystallization to obtain pure 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione.
Aplicaciones Científicas De Investigación
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has been extensively used in the field of asymmetric synthesis to catalyze various reactions such as aldol reactions, epoxidations, and cyclopropanations. 1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Its ability to catalyze enantioselective reactions has made it an essential tool in organic chemistry.
Propiedades
Número CAS |
82718-54-5 |
|---|---|
Nombre del producto |
1,9,12,15-Tetraoxa-4,6-diazacycloheptadecane-5-thione |
Fórmula molecular |
C11H22N2O4S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
1,9,12,15-tetraoxa-4,6-diazacycloheptadecane-5-thione |
InChI |
InChI=1S/C11H22N2O4S/c18-11-12-1-3-14-5-7-16-9-10-17-8-6-15-4-2-13-11/h1-10H2,(H2,12,13,18) |
Clave InChI |
QBJVQWUEWBTBFV-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCOCCOCCOCCN=C(N1)S |
SMILES |
C1COCCOCCOCCOCCNC(=S)N1 |
SMILES canónico |
C1COCCOCCOCCOCCNC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



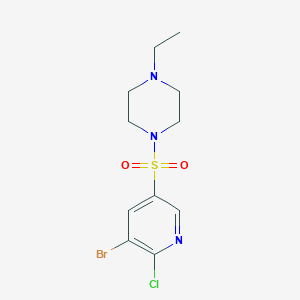
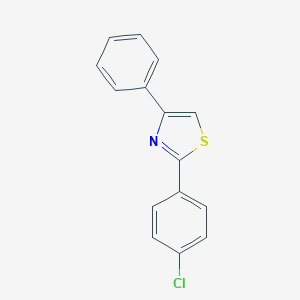
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
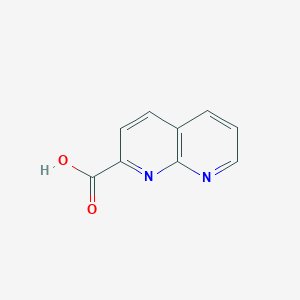
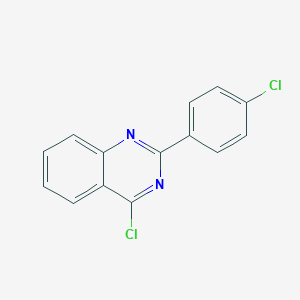
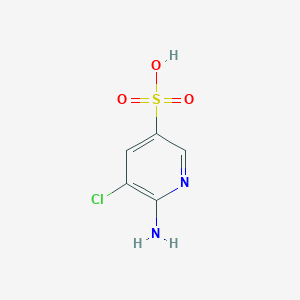
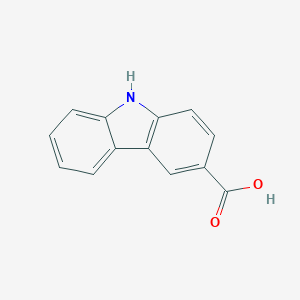
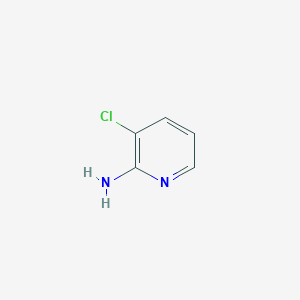
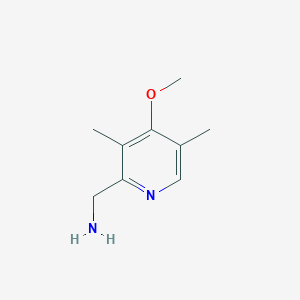
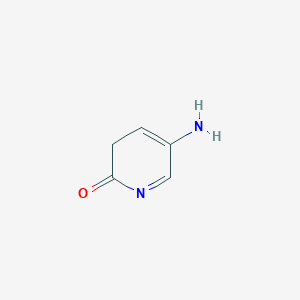
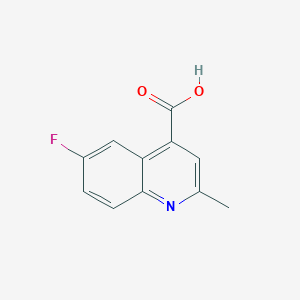
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
